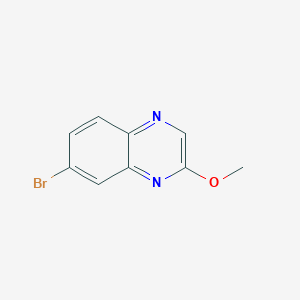

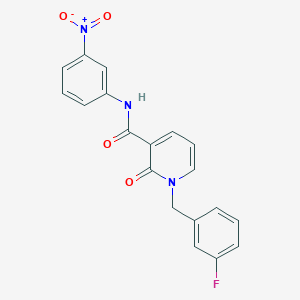

![molecular formula C18H25N5O2 B2540828 2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol CAS No. 879583-95-6](/img/structure/B2540828.png)

2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol" is a complex molecule that appears to be related to various heterocyclic compounds that have been studied for their potential applications in medicinal chemistry and materials science. The structure suggests the presence of a pyrido-pyrazolo-pyrimidine core, which is a fused heterocyclic system, and it is modified with aminoethoxyethanol side chains. This type of compound could be of interest due to the biological activity associated with pyrazole and pyrimidine derivatives, as well as their potential use in polymer chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of heterocyclic cores followed by functionalization with various side chains. For instance, the synthesis of pyrazole and pyrimidine derivatives can be achieved through reactions involving hydrazines, aldehydes, and ketones . The specific synthesis of the compound is not detailed in the provided papers, but it likely involves similar strategies, such as the use of amines, alcohols, and possibly catalytic conditions to assemble the complex structure.

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit a planar heterocyclic core due to the conjugation within the pyrido-pyrazolo-pyrimidine system. This conjugation can also affect the electronic properties of the molecule, potentially making it interesting for electronic or photonic applications. The presence of aminoethoxyethanol side chains suggests potential for hydrogen bonding and solubility in polar solvents, which could be relevant for biological interactions or material processing .

Chemical Reactions Analysis

Compounds with pyrazole and pyrimidine moieties can participate in various chemical reactions. Pyrazoles can act as ligands in coordination chemistry, react with oxidizing agents, and serve as intermediates in the synthesis of more complex molecules . Pyrimidines are also versatile, capable of undergoing substitutions, oxidations, and participating in the formation of larger heterocyclic systems . The specific chemical reactions of the compound would depend on the reactivity of the side chains and the heterocyclic core.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely include moderate to high solubility in organic solvents, potential for crystallinity, and stability under a range of conditions. The pyrazole and pyrimidine components may confer a degree of thermal stability, while the aminoethoxyethanol side chains could influence the boiling and melting points. The compound's reactivity would be influenced by the presence of the amino group, which could participate in acid-base chemistry and nucleophilic substitution reactions .

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structures

- Cyclization Reactions : Ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates react with 3-amino-5-hydroxypyrazole to form various pyrazolo[1,5-a]pyrimidine derivatives under mild conditions, followed by recyclization in specific solvents (Goryaeva, Burgart, & Saloutin, 2013).

- Novel Compound Synthesis : Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition demonstrates the versatility in forming heterocyclic compounds (Rahmouni et al., 2014).

Pharmacological Research

- Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been evaluated for their potential as anticancer and anti-5-lipoxygenase agents, indicating a possible therapeutic application in these areas (Rahmouni et al., 2016).

Catalyst and Reaction Mechanism Studies

- Catalyst-free Synthesis : The catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives via a three-component reaction represents an advancement in the field of organic synthesis and catalyst studies (Ghandi, Moshtaghi, & Abbasi, 2017).

Chemical Analysis and Characterization

- Charge Transfer Complex Studies : The study of charge transfer complexes between various amines and chloranilic acid in ethanol helps in understanding the molecular interactions and properties of these compounds (Al-Attas, Habeeb, & Al-Raimi, 2009).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition of CDK2 disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in DNA replication and cell division . This can result in cell cycle arrest, apoptosis, or senescence, depending on the cellular context .

Result of Action

The result of the compound’s action is significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces alterations in cell cycle progression and apoptosis within HCT cells .

Propriétés

IUPAC Name |

2-[2-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2/c1-4-5-14-11-15(19-6-8-25-9-7-24)23-18(21-14)16-12(2)10-13(3)20-17(16)22-23/h10-11,19,24H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHDMQQJVZHDPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCOCCO)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)

![2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540749.png)

![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)

![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)

![2-[1-(2-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2540767.png)

![2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2540768.png)